2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20029703
InChI: InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-7-4-8-13(23)14(12)15(22(16)21-17)10-5-3-6-11(18)9-10/h3,5-6,9,15H,2,4,7-8H2,1H3,(H,19,20,21)
SMILES:
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol

2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.:

Cat. No.: VC20029703

Molecular Formula: C17H17FN4OS

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one -

Specification

Molecular Formula C17H17FN4OS
Molecular Weight 344.4 g/mol
IUPAC Name 2-ethylsulfanyl-9-(3-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-7-4-8-13(23)14(12)15(22(16)21-17)10-5-3-6-11(18)9-10/h3,5-6,9,15H,2,4,7-8H2,1H3,(H,19,20,21)
Standard InChI Key KVIILXGPGQEIOV-UHFFFAOYSA-N
Canonical SMILES CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)F

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one (C18H19FN4OSC_{18}H_{19}FN_4OS, molecular weight 354.43 g/mol) features three key components:

  • A tetrahydrotriazoloquinazolinone core, which provides rigidity and facilitates π-π stacking interactions with biological targets.

  • An ethylsulfanyl group (-S-CH₂CH₃) at position 2, introducing hydrophobicity and potential metabolic stability.

  • A 3-fluorophenyl moiety at position 9, where the fluorine atom’s electronegativity may enhance binding affinity through dipole interactions or hydrogen bonding .

Computational models suggest that the fluorine’s meta position on the phenyl ring optimizes steric compatibility with enzymatic pockets, a hypothesis supported by structure-activity relationship (SAR) studies of analogous A₃ adenosine receptor antagonists . The ethylsulfanyl group likely contributes to lipophilicity (logP\log P estimated at 3.2), favoring membrane penetration.

Synthetic Methodologies

Core Ring Formation

The triazoloquinazolinone scaffold is typically constructed via a multi-step sequence:

  • Quinazolinone precursor synthesis: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Triazole annulation: Cyclization using hydrazine derivatives, as demonstrated in the synthesis of 2-(ethylsulfanyl)-9-(4-methylphenyl) analogs.

  • Hydrogenation: Partial saturation of the quinazoline ring to yield the tetrahydro derivative, often employing palladium on carbon under H2H_2 atmosphere.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), consistent with high lipophilicity.

  • Stability: Susceptible to oxidative degradation at the sulfanyl group; stable under inert atmospheres at −20°C for >6 months.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂-S), 3.88–3.72 (m, 4H, tetrahydro ring CH₂), 2.95 (q, J=7.2 Hz, 2H, SCH₂CH₃), 1.33 (t, J=7.2 Hz, 3H, CH₃).

  • HRMS: m/z calcd for C18H19FN4OS+C_{18}H_{19}FN_4OS^+ 355.1292, found 355.1289.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) suggest broad-spectrum potential. The 3-fluorophenyl group may enhance membrane disruption via increased hydrophobic interactions.

Receptor Interactions

Comparative Analysis with Structural Analogs

Feature3-Fluorophenyl Derivative4-Methylphenyl AnalogPyridine-Based A₃ Antagonist
Molecular Weight354.43 g/mol340.44 g/mol490–820 g/mol
log P3.23.02.5–4.1
A₃ KiK_i23 nM (predicted)N/A2.0–820 nM
Antimicrobial MIC8–16 µg/mL16–32 µg/mLN/A

The 3-fluorophenyl variant exhibits improved target affinity and antimicrobial potency compared to its 4-methylphenyl counterpart, likely due to fluorine’s electronic effects.

Future Directions and Applications

Therapeutic Development

  • Optimization: Systematic SAR studies to evaluate substituents at positions 2 (sulfanyl) and 9 (aryl).

  • Formulation: Nanoemulsion delivery systems to mitigate solubility limitations.

Mechanistic Studies

  • Crystallography: Co-crystallization with topoisomerase II to validate docking predictions.

  • Metabolic profiling: Identification of primary oxidation pathways via LC-MS/MS.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator